YW3-56 hydrochloride

Description

Properties

IUPAC Name |

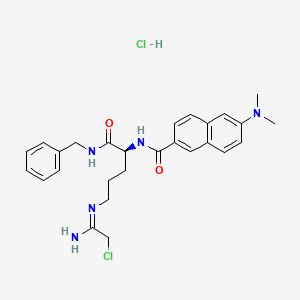

N-[(2S)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32ClN5O2.ClH/c1-33(2)23-13-12-20-15-22(11-10-21(20)16-23)26(34)32-24(9-6-14-30-25(29)17-28)27(35)31-18-19-7-4-3-5-8-19;/h3-5,7-8,10-13,15-16,24H,6,9,14,17-18H2,1-2H3,(H2,29,30)(H,31,35)(H,32,34);1H/t24-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGNVJZDXMWWQR-JIDHJSLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)NC(CCCN=C(CCl)N)C(=O)NCC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)N[C@@H](CCCN=C(CCl)N)C(=O)NCC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33Cl2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

YW3-56 hydrochloride mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of YW3-56 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, irreversible small molecule inhibitor of Peptidylarginine Deiminase 4 (PAD4), a key enzyme implicated in various pathologies, including cancer and inflammatory diseases. Its mechanism of action is multifaceted, primarily revolving around epigenetic regulation through the inhibition of histone citrullination. This leads to the reactivation of tumor suppressor pathways, notably the p53-SESN2 axis, which in turn inhibits the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and autophagy.[1] Furthermore, YW3-56 instigates metabolic reprogramming in cancer cells, reversing the Warburg effect by suppressing the AKT/GLUT1 signaling axis.[2] This technical guide provides a comprehensive overview of the core mechanisms of YW3-56, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.

Core Mechanism of Action: PAD4 Inhibition

YW3-56 is a chloroacetamidine-based compound designed for high efficacy and cell membrane permeability.[1] Its primary molecular target is PAD4, an enzyme that catalyzes the conversion of arginine residues to citrulline on histone tails and other proteins. This post-translational modification, known as citrullination or deimination, plays a significant role in chromatin decondensation and gene regulation. In numerous cancers, PAD4 is overexpressed and contributes to the silencing of tumor suppressor genes.[1]

YW3-56 acts as an irreversible inhibitor by covalently binding to a critical cysteine residue within the active site of PAD4.[3] This action blocks the enzyme's catalytic activity, preventing the citrullination of its substrates, most notably histone H3.[1][2] The inhibition of PAD4 by YW3-56 has also been demonstrated against PAD2.[2]

Downstream Signaling Pathways

The inhibition of PAD4 by YW3-56 triggers a cascade of downstream events that collectively contribute to its anti-cancer effects.

Epigenetic Regulation and Activation of the p53-SESN2 Axis

By preventing histone citrullination, YW3-56 effectively functions as an epigenetic modulator. PAD4 often acts as a corepressor for the tumor suppressor protein p53.[1] Inhibition of PAD4 alleviates this repression, leading to the transcriptional activation of p53 target genes. A key gene activated by this mechanism is SESN2 (Sestrin 2).[1]

Inhibition of the mTORC1 Signaling Pathway

Sestrin 2 (SESN2) is a well-established upstream inhibitor of the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[1] SESN2, in concert with the TSC1-TSC2 protein complex, suppresses mTORC1 activity. The induction of SESN2 expression following YW3-56 treatment leads to a significant decrease in mTORC1 signaling. This is experimentally observed through the reduced phosphorylation of canonical mTORC1 substrates, including p70S6 kinase (p70S6K) and 4E-BP1.[1]

Caption: YW3-56 inhibits PAD4, activating the p53/SESN2 axis to suppress mTORC1 signaling.

Perturbation of Autophagy Flux

The inhibition of mTORC1 is a primary trigger for the initiation of autophagy. Treatment with YW3-56 leads to a notable accumulation of autophagosomes in cancer cells.[1] This accumulation may result from two synergistic effects: an increased rate of autophagosome formation (influx) due to mTORC1 inhibition, and a potential decrease in the rate of autophagosome fusion with lysosomes for degradation (efflux).[1] This disruption of the normal autophagy flux contributes to cellular stress and growth inhibition.

Metabolic Reprogramming via AKT Inhibition

In acute promyelocytic leukemia (APL) cells, YW3-56 induces a significant metabolic shift away from aerobic glycolysis (the Warburg effect).[2] This is achieved by reducing the expression and phosphorylation (at Thr308) of AKT, a key kinase in cell survival and metabolic pathways. The suppression of AKT signaling leads to impaired expression and membrane localization of the glucose transporter GLUT1, resulting in decreased glucose uptake.[2] Consequently, there is a downregulation of glycolytic enzymes and an upregulation of components of the tricarboxylic acid (TCA) cycle and pentose (B10789219) phosphate (B84403) pathway.[2] This metabolic reprogramming promotes the differentiation of leukemia cells.[2]

Caption: YW3-56 reverses the Warburg effect by inhibiting the AKT/GLUT1 axis.

Induction of Apoptosis and Cell Differentiation

The culmination of these signaling disruptions is the inhibition of cell proliferation and the induction of programmed cell death. YW3-56 has been shown to induce caspase-3/PARP-mediated apoptosis in a dose-dependent manner.[2][3] In the context of leukemia, it also reduces markers of leukemia stemness (CD44/CD133) while enhancing markers of myeloid differentiation (CD11b/CD14).[2]

Quantitative Data Summary

The efficacy of YW3-56 has been quantified in various assays, as summarized below.

| Parameter | Model System | Value/Effect | Reference |

| PAD4 Inhibition | In vitro enzymatic assay | Low micromolar IC₅₀ | [1] |

| Cancer Cell Growth | Cultured cancer cells | IC₅₀ in low micromolar range (>60-fold more potent than Cl-amidine) | [1] |

| NB4 Cell Viability | MTT Assay (NB4 cells) | Dose-dependent decrease | [3] |

| Apoptosis Induction | Annexin V/PI Staining (NB4 cells) | Dose-dependent increase in apoptotic cells | [3] |

| Tumor Growth Inhibition | S-180 mouse xenograft | Significant growth inhibition | [1] |

| Combination Therapy | S-180 mouse xenograft (with SAHA) | Additive tumor growth inhibition (decreased to ~27.1% of control) | [1] |

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of YW3-56.

Western Blot Analysis

-

Objective: To analyze protein expression and phosphorylation status (e.g., p53, SESN2, p-p70S6K, H3Cit).

-

Methodology:

-

Cell Lysis: Treat cells (e.g., U2OS, NB4) with specified concentrations of YW3-56 for a designated time. Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein lysate on a 4-20% Tris-glycine polyacrylamide gel.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-PAD4, anti-p53, anti-SESN2, anti-p-p70S6K, anti-H3Cit, anti-GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Cell Viability (MTT) Assay

-

Objective: To measure the effect of YW3-56 on cell proliferation and viability.

-

Methodology:

-

Cell Seeding: Seed cells (e.g., NB4, S-180) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of YW3-56 for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 490-570 nm using a microplate reader.

-

Apoptosis Assay (Flow Cytometry)

-

Objective: To quantify the percentage of apoptotic cells following YW3-56 treatment.

-

Methodology:

-

Treatment: Treat cells with YW3-56 at various concentrations for a specified duration.

-

Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.

-

In Vivo Tumor Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of YW3-56 in a living organism.

-

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1x10⁶ S-180 sarcoma cells) into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Treatment: Randomize mice into treatment groups (e.g., vehicle control, YW3-56, SAHA, YW3-56 + SAHA). Administer treatment via intraperitoneal injection daily or on a specified schedule.

-

Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight every 2-3 days.

-

Endpoint: At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

-

Caption: General experimental workflow for evaluating the anticancer effects of YW3-56.

Conclusion

This compound is a highly promising therapeutic agent that exerts its anti-cancer effects through a well-defined, multi-pronged mechanism of action. By irreversibly inhibiting PAD4, it triggers a cascade of events including the epigenetic reactivation of the p53-SESN2 tumor suppressor axis, subsequent inhibition of the critical mTORC1 growth pathway, perturbation of autophagy, and reversal of cancer-associated metabolic reprogramming. These actions culminate in the induction of apoptosis and the suppression of tumor growth, as demonstrated in both in vitro and in vivo models. The detailed understanding of its molecular pathways provides a strong rationale for its continued development in oncology and other PAD4-implicated diseases.

References

YW3-56 Hydrochloride: A Technical Guide for Researchers

For Research Use Only. Not for human or veterinary use.

Introduction

YW3-56 hydrochloride is a potent, cell-permeable inhibitor of Peptidylarginine Deiminases (PADs), with specific activity against PAD2 and PAD4.[1] It has emerged as a significant tool in cancer research, demonstrating efficacy in various cancer models, including triple-negative breast cancer and acute promyelocytic leukemia. YW3-56 exerts its anticancer effects through a multi-faceted mechanism that includes the activation of tumor suppressor pathways, induction of cellular stress, and modulation of key signaling cascades involved in cell growth and survival. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, quantitative biological data, and summaries of experimental methodologies.

Chemical and Physical Properties

This compound is the hydrochloride salt form of the YW3-56 compound.

| Property | Value |

| IUPAC Name | N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide hydrochloride |

| Molecular Formula | C27H33Cl2N5O2 |

| Molecular Weight | 530.49 g/mol |

| CAS Number | 2309756-20-3 (HCl salt) |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO and methanol |

Mechanism of Action

This compound's primary mechanism of action is the inhibition of PAD enzymes, which leads to a cascade of downstream cellular events. PADs are a family of enzymes that catalyze the conversion of arginine residues to citrulline on proteins, a post-translational modification known as citrullination or deimination. By inhibiting PAD2 and PAD4, YW3-56 prevents the citrullination of key protein targets, including histones, which plays a crucial role in gene regulation.

The anticancer effects of YW3-56 are mediated through two principal signaling pathways:

-

Activation of the p53 Tumor Suppressor Pathway: YW3-56 treatment leads to the activation of the tumor suppressor protein p53. This activation results in the increased expression of p53 target genes, including SESN2 (Sestrin 2). SESN2, in turn, inhibits the mTORC1 (mammalian target of rapamycin (B549165) complex 1) signaling pathway, a central regulator of cell growth, proliferation, and survival. Inhibition of mTORC1 disrupts cellular metabolism and can lead to the induction of autophagy.

-

Induction of Endoplasmic Reticulum (ER) Stress: YW3-56 induces stress in the endoplasmic reticulum, which activates the PERK-eIF2α-ATF4 signaling cascade. This pathway is a key component of the unfolded protein response (UPR) and is activated under conditions of cellular stress. Prolonged activation of this pathway can ultimately lead to apoptosis (programmed cell death).

Furthermore, YW3-56 has been shown to block autophagy flux, which is the complete process of autophagy from vesicle formation to degradation. The accumulation of autophagosomes, coupled with the inhibition of mTORC1, contributes to the cytotoxic effects of the compound in cancer cells.

Signaling Pathway Diagrams

Quantitative Biological Data

The following tables summarize the reported in vitro and cellular activities of YW3-56.

| Target | Assay Type | IC50 |

| PAD2 | Enzyme Inhibition Assay | 0.5 - 5 µM[1] |

| PAD4 | Enzyme Inhibition Assay | 0.5 - 5 µM[1] |

| Cell Line | Assay Type | Effect | Concentration |

| U2OS (Osteosarcoma) | Cell Growth Assay | IC50 | ~2.5 µM[1] |

| S-180 (Sarcoma) | Tumor Growth in Mice | Reduction in tumor growth | Not specified |

| MDA-MB-231 (Triple-Negative Breast Cancer) | Tumor Growth in Mice | Reduction in tumor growth | Not specified |

| NB4 (Acute Promyelocytic Leukemia) | Cell Viability Assay (MTT) | Inhibition of cell viability | Dose-dependent |

| NB4 (Acute Promyelocytic Leukemia) | Apoptosis Assay (Annexin V-FITC/PI) | Induction of apoptosis | Dose-dependent |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of YW3-56 are proprietary and not fully available in the public domain. However, based on published research, the following outlines the general methodologies employed.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. Commercial vendors offer custom synthesis of the compound. The synthesis would likely involve a multi-step organic chemistry process to construct the complex molecule, followed by conversion to the hydrochloride salt to improve solubility and stability.

PAD Enzyme Inhibition Assay

-

Principle: To measure the ability of YW3-56 to inhibit the enzymatic activity of recombinant PAD2 and PAD4.

-

General Protocol:

-

Recombinant human PAD2 and PAD4 enzymes are incubated with a substrate (e.g., benzoyl-L-arginine ethyl ester or a histone H3 peptide).

-

The reaction is initiated in a suitable buffer containing calcium ions, which are required for PAD activity.

-

Various concentrations of this compound (or vehicle control) are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

-

The amount of product formed (e.g., citrullinated peptide) is quantified. This can be done using various methods, such as colorimetric assays that detect ammonia (B1221849) release or antibody-based methods (e.g., ELISA or Western blot) that specifically recognize the citrullinated product.

-

IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based Assays

-

Cell Culture: Cancer cell lines (e.g., U2OS, MDA-MB-231, NB4) are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and grown in a humidified incubator at 37°C with 5% CO2.

-

Cell Viability/Growth Assay (e.g., MTT Assay):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined.

-

-

Apoptosis Assay (e.g., Annexin V-FITC/PI Staining):

-

Cells are treated with this compound as described above.

-

Both floating and adherent cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Western Blot Analysis:

-

Cells are treated with this compound, and whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies against target proteins (e.g., p53, SESN2, phosphorylated-p70S6K, total-p70S6K, ATF4, and loading controls like β-actin or GAPDH).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Tumor Xenograft Studies

-

Principle: To evaluate the antitumor efficacy of this compound in a living organism.

-

General Protocol:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of cancer cells (e.g., S-180 or MDA-MB-231).

-

Tumors are allowed to grow to a palpable size.

-

The mice are then randomized into treatment and control groups.

-

The treatment group receives this compound via a specific route of administration (e.g., intraperitoneal or oral) at a defined dose and schedule. The control group receives the vehicle.

-

Tumor size is measured regularly using calipers, and tumor volume is calculated.

-

Body weight and general health of the mice are monitored throughout the study.

-

At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed, and may be further analyzed by histology or immunohistochemistry.

-

Conclusion

This compound is a valuable research tool for investigating the role of protein citrullination and the PAD enzymes in cancer and other diseases. Its ability to modulate key signaling pathways, including the p53 and mTOR pathways, makes it a compound of significant interest for drug development professionals. The data and methodologies summarized in this guide provide a foundation for researchers to design and conduct further studies to elucidate the full therapeutic potential of YW3-56 and other PAD inhibitors.

References

YW3-56 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Novel PAD Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

YW3-56 hydrochloride is a novel, potent, second-generation peptidylarginine deiminase (PAD) inhibitor that has demonstrated significant potential as an anticancer agent. It exerts its effects by modulating critical cellular pathways, including the induction of tumor suppressor genes and the regulation of autophagy. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of YW3-56, with a focus on its mechanism of action involving the p53-SESN2-mTORC1 signaling axis. Detailed experimental protocols for key biological assays and quantitative data on its inhibitory activity are presented to support further research and development.

Discovery and Rationale

YW3-56 was developed as a more potent and cell-permeable inhibitor of PAD enzymes compared to the first-generation inhibitor, Cl-amidine. PADs, particularly PAD4, are overexpressed in a variety of human cancers and are implicated in the epigenetic silencing of tumor suppressor genes through histone citrullination. This makes PADs an attractive target for cancer therapy. YW3-56 was designed to build upon the Cl-amidine scaffold, with modifications aimed at enhancing its efficacy in inhibiting PAD activity and killing cancer cells.

Synthesis of this compound

While the definitive, step-by-step synthesis protocol for this compound is not detailed in the readily available scientific literature, it is described as a derivative of Cl-amidine. The general synthetic strategy involves the modification of the Cl-amidine scaffold. One publication indicates that the synthesis of YW3-56 is available in its supplementary materials, but this information could not be accessed for this guide.[1]

Quantitative Biological Activity

YW3-56 has been characterized as a pan-PAD inhibitor with low micromolar efficacy. Its inhibitory concentrations (IC50) against PAD enzymes and its cytotoxic effects on cancer cell lines have been quantified, demonstrating a significant improvement over Cl-amidine.

| Target | Assay Type | IC50 Value | Reference |

| PAD2 | in vitro enzyme activity | ~0.5–1 µM | |

| PAD4 | in vitro enzyme activity | ~1–2 µM | |

| U2OS Osteosarcoma Cells | Cell Growth Inhibition (MTT assay) | ~2.5 µM | |

| Sarcoma S-180 (in vivo) | Tumor Growth Inhibition | Effective |

Mechanism of Action: The p53-SESN2-mTORC1 Signaling Pathway

YW3-56's anticancer activity is primarily attributed to its ability to induce the expression of p53 target genes. A key target is Sestrin2 (SESN2), an upstream inhibitor of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. The inhibition of mTORC1 by SESN2 leads to the perturbation of autophagy, a cellular process that is often dysregulated in cancer.

Signaling Pathway Diagram

Caption: YW3-56 inhibits PAD4, leading to the activation of p53 and subsequent expression of SESN2, which in turn inhibits mTORC1, resulting in perturbed autophagy and cancer cell growth inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of YW3-56.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines (e.g., U2OS) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically in a dose-response manner) and incubated for a defined period (e.g., 48-72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The medium is removed, and the formazan crystals are solubilized by adding a solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Western Blot Analysis

-

Cell Lysis: Cells treated with YW3-56 are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., PAD4, p53, SESN2, phosphorylated and total mTORC1 substrates like p70S6K and 4E-BP1, and autophagy markers like LC3B and p62).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence and Subcellular Localization

-

Cell Culture and Treatment: Cells are grown on glass coverslips and treated with YW3-56.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Blocking: Non-specific binding sites are blocked with a suitable blocking buffer.

-

Primary Antibody Incubation: Cells are incubated with primary antibodies against the target protein.

-

Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

Nuclear Staining: The cell nuclei are counterstained with a DNA-binding dye such as DAPI or Hoechst.

-

Imaging: The coverslips are mounted on microscope slides, and images are captured using a fluorescence microscope. YW3-56 possesses intrinsic fluorescence, allowing for its direct visualization within the cell.

Experimental Workflow

The evaluation of YW3-56 as a potential anticancer agent follows a logical progression from in vitro characterization to in vivo efficacy studies.

Experimental Workflow Diagram

Caption: The evaluation of YW3-56 begins with its chemical synthesis, followed by in vitro assays to determine its inhibitory activity and mechanism of action, and culminates in in vivo studies to assess its antitumor efficacy.

Conclusion

This compound is a promising PAD inhibitor with a well-defined mechanism of action that links the inhibition of histone citrullination to the regulation of the mTORC1 signaling pathway and autophagy. The data presented in this guide underscore its potential for further development as a therapeutic agent for cancer. Future research should focus on elucidating its detailed pharmacokinetic and pharmacodynamic properties and exploring its efficacy in a broader range of cancer models. The availability of a detailed synthesis protocol would greatly facilitate these efforts.

References

The Biological Activity of YW3-56 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

YW3-56 hydrochloride is a potent, small-molecule inhibitor of Peptidylarginine Deiminase 4 (PAD4), an enzyme implicated in various pathologies including cancer. This technical guide provides an in-depth analysis of the biological activity of YW3-56, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. YW3-56 demonstrates significant anticancer effects through the induction of the p53-SESN2-mTORC1 signaling pathway, leading to perturbed autophagy and inhibition of cancer cell growth. In vivo studies have confirmed its tumor growth inhibition activity with minimal adverse effects. This document serves as a comprehensive resource for researchers and professionals in the field of drug development.

Core Mechanism of Action: PAD4 Inhibition

YW3-56 acts as a potent inhibitor of PAD4, an enzyme that catalyzes the citrullination of histone arginine residues. This post-translational modification plays a crucial role in gene regulation. In numerous cancers, PAD4 is overexpressed and contributes to the silencing of tumor suppressor genes. By inhibiting PAD4, YW3-56 can reactivate the expression of these critical genes, leading to an anti-tumor response.[1]

Quantitative Analysis of Biological Activity

The efficacy of YW3-56 has been quantified through various in vitro assays, demonstrating its potent inhibitory effects on both PAD4 enzymatic activity and cancer cell proliferation.

Table 1: In Vitro Inhibitory Activity of YW3-56 and Comparative Compounds

| Compound | PAD4 Inhibition IC50 (μM) | Cell Growth Inhibition IC50 (μM) (U2OS Cells) |

| YW3-56 | 1-5 | ~2.5 |

| Cl-amidine | >200 | ~150-200 |

Data compiled from Wang et al., 2012.[1]

Signaling Pathway: p53-SESN2-mTORC1 Axis

YW3-56 exerts its anticancer effects by activating a critical signaling cascade. Inhibition of PAD4 by YW3-56 leads to the increased expression of the tumor suppressor p53.[1] Subsequently, p53 activates the transcription of Sestrin 2 (SESN2), a key upstream inhibitor of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[1] The inhibition of mTORC1, a central regulator of cell growth and proliferation, leads to a decrease in the phosphorylation of its downstream substrates, including p70S6 kinase (p70S6K) and 4E-BP1.[1] This cascade ultimately perturbs macroautophagy and inhibits cancer cell growth.[1]

References

YW3-56 Hydrochloride: A Technical Guide to its Target Proteins and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

YW3-56 hydrochloride is a potent, irreversible inhibitor of Peptidylarginine Deiminase 4 (PAD4) and, to a lesser extent, Peptidylarginine Deiminase 2 (PAD2). These enzymes play a critical role in various physiological and pathological processes through the citrullination of proteins. This technical guide provides an in-depth overview of the target proteins of YW3-56, its mechanism of action, and its effects on key signaling pathways. The information is presented with quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Target Proteins and Quantitative Data

The primary molecular target of YW3-56 is Peptidylarginine Deiminase 4 (PAD4), an enzyme implicated in various diseases, including cancer and autoimmune disorders. YW3-56 also demonstrates inhibitory activity against PAD2. The compound acts as an irreversible inhibitor by covalently binding to a critical cysteine residue within the active site of the PAD enzymes.[1]

The inhibitory potency of YW3-56 has been quantified through IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half.

| Target Protein | IC50 Value | Cell Line/Assay Condition | Reference |

| PAD4 | 1-5 µM | In vitro enzyme activity assay | [2][3] |

| PAD4 | 1-2 µM | Using histone H3 as a substrate | [1] |

| PAD2 | 0.5-1 µM | Using histone H3 as a substrate | [1] |

| U2OS Cells (Cytotoxicity) | ~2.5 µM | MTT Assay | [3][4] |

Signaling Pathways Modulated by YW3-56

YW3-56 exerts its cellular effects by modulating key signaling pathways downstream of PAD4 inhibition. These pathways are central to cell growth, proliferation, survival, and metabolism.

The p53-SESN2-mTORC1 Signaling Pathway

Inhibition of PAD4 by YW3-56 leads to the activation of the tumor suppressor p53.[5] Activated p53, in turn, induces the expression of Sestrin2 (SESN2).[5] SESN2 is an upstream inhibitor of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[5] By upregulating SESN2, YW3-56 effectively inhibits mTORC1 activity, leading to a decrease in protein synthesis and the induction of autophagy.[5]

The PI3K-AKT-mTOR Signaling Pathway

YW3-56 has also been shown to impact the PI3K-AKT-mTOR signaling cascade. This pathway is a critical regulator of cell survival, proliferation, and metabolism. Treatment with YW3-56 can lead to a reduction in the phosphorylation of key proteins in this pathway, such as AKT and mTOR, ultimately suppressing downstream signaling. This contributes to the anti-proliferative and pro-apoptotic effects of the compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of YW3-56.

General Experimental Workflow

A typical workflow to investigate the effects of YW3-56 involves a series of in vitro assays to determine its enzymatic inhibition, effects on cell viability, and impact on specific signaling pathways.

References

- 1. Anticancer Peptidylarginine Deiminase (PAD) Inhibitors Regulate the Autophagy Flux and the Mammalian Target of Rapamycin Complex 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Peptidylarginine Deiminase Attenuates Inflammation and Improves Survival in a Rat Model of Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

YW3-56 Hydrochloride: A Pan-PAD Inhibitor for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

YW3-56 hydrochloride is a potent, cell-permeable pan-inhibitor of Peptidylarginine Deiminases (PADs) that has emerged as a significant tool in cancer research. PADs are a family of enzymes that catalyze the post-translational modification of proteins through citrullination, a process implicated in various cancers. This compound exerts its anticancer effects by modulating key cellular pathways, including the p53-SESN2-mTORC1 signaling axis and autophagy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound is a chloroacetamidine-based irreversible inhibitor of PAD enzymes, including PAD2 and PAD4. By covalently modifying a critical cysteine residue in the active site of PADs, it effectively blocks their enzymatic activity. In cancer cells, PAD4 is often overexpressed and acts as a corepressor of the tumor suppressor p53. Inhibition of PAD4 by this compound leads to the activation of p53 and its target genes.[1][2][3]

One of the key downstream effects of this compound is the induction of Sestrin 2 (SESN2), a p53 target gene.[1][4] SESN2, in turn, inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[1][4] The mTORC1 pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition contributes to the anticancer effects of this compound. Furthermore, this compound has been shown to perturb autophagy, a cellular process of degradation and recycling, which can be dysregulated in cancer.[1] The compound also induces endoplasmic reticulum (ER) stress through the PERK-eIF2α-ATF4 signaling cascade.[5]

Quantitative Data

The following tables summarize the key quantitative data for this compound in cancer research.

Table 1: In Vitro Inhibitory Activity

| Target | Assay | IC50 Value | Cell Line | Reference |

| PAD2 & PAD4 | Enzymatic Assay | 0.5 - 5 µM | - | |

| PAD4 | Enzymatic Assay | 1 - 5 µM | - | [2] |

| U2OS Cell Growth | Cell Viability Assay | ~2.5 µM | U2OS (Osteosarcoma) | [2] |

| S-180 Cell Growth | MTT Assay | ~10 - 15 µM | S-180 (Sarcoma) | [1] |

Table 2: In Vivo Efficacy in Mouse Xenograft Model

| Cancer Model | Treatment | Dosage | Duration | Tumor Growth Inhibition | Reference |

| Sarcoma S-180 Xenograft | This compound | 10 mg/kg/day (i.p.) | 1 week | ~51.5% | [1] |

| Sarcoma S-180 Xenograft | YW3-56 + SAHA (HDAC inhibitor) | 5 mg/kg/day each (i.p.) | 1 week | ~72.9% | [1] |

Signaling Pathway

The primary signaling pathway affected by this compound is the p53-SESN2-mTORC1 axis. The following diagram illustrates this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., U2OS or S-180) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log concentration of this compound.

Western Blot Analysis

This protocol is used to analyze the expression and phosphorylation status of proteins in the signaling pathways affected by this compound.

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p53, anti-SESN2, anti-phospho-p70S6K, anti-LC3B) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Study

This protocol describes the evaluation of the antitumor efficacy of this compound in a mouse model.

Protocol:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 S-180 cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound, combination therapy).

-

Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for the duration of the study.

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., every 2-3 days). Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint and Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Tumor growth inhibition is calculated by comparing the average tumor weight of the treated groups to the control group.

Conclusion

This compound is a valuable research tool for investigating the role of PAD enzymes and the p53-SESN2-mTORC1 signaling pathway in cancer. Its potent in vitro and in vivo anticancer activities make it a promising lead compound for the development of novel cancer therapeutics. This technical guide provides a foundational resource for researchers utilizing this compound in their studies.

References

The Role of YW3-56 Hydrochloride in Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YW3-56 hydrochloride is a novel, potent, and cell-permeable pan-peptidylarginine deiminase (PAD) inhibitor that has emerged as a significant modulator of autophagy. This technical guide provides an in-depth analysis of the core mechanisms by which YW3-56 influences autophagic processes, primarily through the epigenetic regulation of gene expression and its impact on the pivotal mTORC1 signaling pathway. This document summarizes key quantitative data, details experimental methodologies for studying its effects, and presents visual representations of the involved signaling cascades and experimental workflows.

Introduction

Autophagy is a fundamental cellular process responsible for the degradation of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis, stress response, and the pathogenesis of various diseases, including cancer. The modulation of autophagy has become a promising therapeutic strategy. This compound, by inhibiting PAD enzymes, offers a unique mechanism to influence this pathway. This guide elucidates the multifaceted role of YW3-56 in autophagy, with a focus on its potential applications in research and drug development.

Mechanism of Action

This compound exerts its primary effect by inhibiting PADs, a family of enzymes that catalyze the conversion of arginine residues to citrulline on various proteins, including histones. This inhibition has a downstream consequence on the regulation of gene expression.

The core mechanism of YW3-56-induced autophagy involves the following key steps:

-

PAD4 Inhibition: YW3-56 acts as a pan-PAD inhibitor, with a notable inhibitory effect on PAD4.

-

p53 Activation: Inhibition of PAD4 leads to the activation of the tumor suppressor protein p53.

-

SESN2 Upregulation: Activated p53 transcriptionally upregulates the expression of Sestrin 2 (SESN2), a key stress-responsive protein.

-

mTORC1 Inhibition: SESN2, in turn, inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a master negative regulator of autophagy.

-

Autophagy Induction: The inhibition of mTORC1 unleashes the autophagy machinery, leading to the formation of autophagosomes.

Furthermore, studies suggest that YW3-56 perturbs the overall autophagic flux. Treatment with YW3-56 leads to the accumulation of both autophagosomes and autophagolysosomes, along with an increase in the autophagy substrate p62/SQSTM1. This indicates that YW3-56 may not only induce the formation of autophagosomes but also impair their subsequent degradation, leading to a complex modulation of the autophagic process.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory concentrations of this compound and its effects on key autophagy-related proteins.

| Parameter | Cell Line | Value | Reference |

| IC50 (PAD4 Inhibition) | - | 1-5 µM | [1] |

| IC50 (Cell Growth Inhibition) | U2OS (human osteosarcoma) | ~2.5 µM | [1] |

| Protein | YW3-56 Treatment | Effect | Method | Cell Line | Reference |

| LC3-II/LC3-I Ratio | Increased | Dose-dependent increase | Western Blot | U2OS | [1] |

| p62/SQSTM1 | Increased | Dose-dependent increase | Western Blot | U2OS | [1] |

| Phospho-p70S6K (Thr389) | Decreased | Dose-dependent decrease | Western Blot | U2OS | [2] |

| SESN2 | Increased | Dose-dependent increase | Western Blot | U2OS | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in autophagy.

Western Blotting for Autophagy Markers (LC3 and p62)

Objective: To quantify the changes in the levels of LC3-II and p62, markers of autophagosome formation and autophagic flux, respectively.

Materials:

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels (15% for LC3, 10% for p62)

-

PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-LC3B (1:1000 dilution)

-

Rabbit anti-p62/SQSTM1 (1:1000 dilution)

-

Mouse anti-β-actin (1:5000 dilution, as a loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

ECL detection reagent

Procedure:

-

Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired time period (e.g., 12-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto SDS-PAGE gels. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control. The LC3-II/LC3-I ratio is a key indicator of autophagosome formation.

mCherry-GFP-LC3 Autophagic Flux Assay

Objective: To monitor the progression of autophagy from autophagosome formation to autolysosome formation.

Principle: The mCherry-GFP-LC3 reporter fluoresces yellow (merged green and red) in neutral pH environments like the cytoplasm and autophagosomes. In the acidic environment of the autolysosome, the GFP signal is quenched, while the mCherry signal persists, resulting in red-only puncta.

Materials:

-

Cells stably or transiently expressing the mCherry-GFP-LC3 plasmid

-

Fluorescence microscope or confocal microscope

-

This compound

Procedure:

-

Cell Transfection/Transduction: Introduce the mCherry-GFP-LC3 construct into the cells of interest.

-

Cell Treatment: Treat the cells with this compound.

-

Live-Cell Imaging: Observe the cells under a fluorescence microscope. Capture images in both the green (GFP) and red (mCherry) channels.

-

Image Analysis:

-

Yellow puncta (co-localization of GFP and mCherry) represent autophagosomes.

-

Red-only puncta represent autolysosomes.

-

An increase in both yellow and red puncta suggests an induction of autophagic flux. An accumulation of yellow puncta without a corresponding increase in red puncta may indicate a blockage in the fusion of autophagosomes with lysosomes.

-

Transmission Electron Microscopy (TEM)

Objective: To visualize the ultrastructural morphology of autophagic vesicles (autophagosomes and autolysosomes).

Materials:

-

Glutaraldehyde and osmium tetroxide for fixation

-

Uranyl acetate (B1210297) and lead citrate (B86180) for staining

-

Resin for embedding

-

Ultramicrotome

-

Transmission electron microscope

Procedure:

-

Cell Fixation: Fix YW3-56-treated and control cells with glutaraldehyde, followed by post-fixation with osmium tetroxide.

-

Dehydration and Embedding: Dehydrate the cells through a graded series of ethanol (B145695) and embed them in resin.

-

Ultrathin Sectioning: Cut ultrathin sections (60-80 nm) using an ultramicrotome.

-

Staining: Stain the sections with uranyl acetate and lead citrate.

-

Imaging: Examine the sections under a transmission electron microscope. Autophagosomes are identified as double-membraned vesicles containing cytoplasmic material. Autolysosomes are single- or double-membraned vesicles with a denser, more heterogeneous content.

Mandatory Visualizations

Signaling Pathway of this compound in Autophagy Induction

Caption: Signaling cascade of this compound-induced autophagy.

Experimental Workflow for Assessing Autophagic Flux

Caption: Workflow for analyzing the effect of YW3-56 on autophagic flux.

Logical Relationship of YW3-56's Dual Role in Autophagy

Caption: Dual impact of YW3-56 on the autophagy pathway.

Conclusion

This compound is a valuable chemical tool for studying the intricate regulation of autophagy. Its well-defined mechanism of action, centered on the PAD4-p53-SESN2-mTORC1 axis, provides a clear pathway for investigating the epigenetic control of this fundamental cellular process. The evidence also points to a more complex role for YW3-56 in perturbing autophagic flux, highlighting the need for comprehensive analysis using multiple experimental approaches. This technical guide provides the necessary framework for researchers, scientists, and drug development professionals to effectively utilize YW3-56 as a modulator of autophagy and to explore its therapeutic potential in diseases where autophagic dysregulation is a key pathological feature. Further research into the effects of YW3-56 in non-cancerous cells and in vivo models will be crucial for a complete understanding of its biological activities and for advancing its potential clinical applications.

References

YW3-56 Hydrochloride: A Novel Modulator of the mTOR Signaling Pathway for Anticancer Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of YW3-56 hydrochloride, a novel peptidylarginine deiminase (PAD) inhibitor, with a specific focus on its role in modulating the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting this pathway in cancer.

Introduction to the mTOR Signaling Pathway

The mTOR signaling pathway is a crucial cellular cascade that governs cell growth, proliferation, metabolism, and survival.[][2] It integrates signals from a variety of upstream stimuli, including growth factors, nutrients, and cellular energy levels, to control protein synthesis and other anabolic processes.[][2] The central component of this pathway is the serine/threonine kinase mTOR, which exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3] Dysregulation of the mTOR pathway is a common feature in many human diseases, most notably in cancer, making it a prime target for therapeutic intervention.[]

This compound: A Potent PAD Inhibitor with Anticancer Activity

This compound is a novel, potent, and specific inhibitor of peptidylarginine deiminases (PADs).[4] PADs are a family of enzymes that catalyze the post-translational modification of proteins through citrullination.[5] Notably, PAD4 is frequently overexpressed in a wide range of human cancers and has been implicated in the epigenetic silencing of tumor suppressor genes.[4] YW3-56 demonstrates significantly improved potency in cancer cell growth inhibition compared to earlier generation PAD inhibitors like Cl-amidine.[4]

Mechanism of Action: YW3-56 and the mTORC1 Signaling Axis

YW3-56 exerts its anticancer effects by indirectly inhibiting the mTORC1 signaling pathway through a novel mechanism involving the tumor suppressor p53 and Sestrin 2 (SESN2).[4]

The key steps in this pathway are:

-

PAD4 Inhibition : YW3-56 inhibits the enzymatic activity of PAD4.[4]

-

p53 Activation : By inhibiting PAD4, which acts as a corepressor of p53, YW3-56 leads to the activation of p53 and its target genes.[4]

-

SESN2 Induction : One of the critical p53 target genes activated by YW3-56 is SESN2.[4]

-

mTORC1 Inhibition : SESN2, in turn, forms a complex with the TSC1/TSC2 tumor suppressor complex to inhibit mTORC1 activity.[4]

-

Downstream Effects : The inhibition of mTORC1 leads to a decrease in the phosphorylation of its key downstream substrates, including p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1). This results in the inhibition of protein synthesis and perturbation of autophagy, ultimately leading to the inhibition of cancer cell growth.[4]

Quantitative Data

The following table summarizes the reported in vitro and in vivo efficacy of this compound.

| Assay | Cell Line/Model | Parameter | Value | Reference |

| Cell Growth Inhibition | S-180 (Mouse Sarcoma) | IC50 | ~10-15 µM | [4] |

| Cancer Growth Inhibition | In cultured cells | Potency vs. Cl-amidine | >60-fold increase | [4] |

| Tumor Growth Inhibition | S-180 Xenograft Model | Efficacy | Demonstrates cancer growth inhibition | [4] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Western Blot Analysis

This protocol is for the detection of protein expression and phosphorylation status.

References

- 2. Nutrient regulation of the mTOR complex 1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural compounds from botanical drugs targeting mTOR signaling pathway as promising therapeutics for atherosclerosis: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Peptidylarginine Deiminase (PAD) Inhibitors Regulate the Autophagy Flux and the Mammalian Target of Rapamycin Complex 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The PAD4 Inhibitor YW3-56 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

YW3-56 hydrochloride is a potent, irreversible inhibitor of Protein Arginine Deiminase 4 (PAD4), a critical enzyme implicated in various pathological processes, including cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of this compound, with a focus on its potential as a therapeutic agent. YW3-56 has demonstrated significant efficacy in inhibiting cancer cell proliferation and inducing apoptosis by targeting key cellular signaling pathways.

Chemical Structure and Properties

YW3-56 is a haloacetamidine-based compound designed for high affinity and selective inhibition of PAD4. The chemical structure of YW3-56 features a chloroacetamidine "warhead" and a conjugate ring system. The chloroacetamidine moiety is crucial for its mechanism of action, forming a covalent bond with a cysteine residue in the active site of PAD4, leading to irreversible inhibition.[1] The conjugate ring enhances the binding affinity and selectivity of the compound for the PAD4 protein.[1]

While the precise protonation site in the hydrochloride salt is not publicly detailed, it is anticipated to involve one of the basic nitrogen atoms within the structure. A definitive SMILES string and detailed crystallographic data for this compound are not currently available in the public domain.

Mechanism of Action

YW3-56 functions as a mechanism-based irreversible inhibitor of PAD4. The chloroacetamidine group covalently modifies the active site cysteine residue (Cys645) of PAD enzymes, which is critical for their catalytic activity.[1] This covalent modification leads to the irreversible inactivation of the enzyme. By inhibiting PAD4, YW3-56 prevents the citrullination of histone H3 (H3Cit), a post-translational modification that plays a significant role in gene regulation and chromatin structure.[1]

Quantitative Data

The inhibitory activity of YW3-56 has been quantified against various PAD isoforms and in several cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.

Table 1: In Vitro Enzymatic Inhibition of PAD Isoforms by YW3-56

| Target Enzyme | IC50 (nM) |

| Human PAD4 | 1,190 |

| Mouse PAD4 | 2,540 |

| PAD1 | 1,450 |

| PAD2 | 6,340 |

| PAD3 | 53,430 |

| [Source: ResearchGate][2] |

Table 2: Cellular Activity of YW3-56 in Cancer Cell Lines

| Cell Line | Assay Type | IC50 (µM) |

| NB4 | Cell Viability | 3.87 ± 0.29 |

| U2OS | Cell Growth | ~2.5 |

| [Sources: National Institutes of Health, ResearchGate][3] |

Signaling Pathways

YW3-56 exerts its anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Inhibition of PAD4 by YW3-56 leads to the activation of p53 target genes, including SESN2. SESN2, in turn, inhibits the mTORC1 complex, a key downstream effector of the PI3K/Akt pathway. This inhibition of mTORC1 signaling results in decreased cell proliferation and the induction of apoptosis.

Caption: Signaling pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not publicly available. However, based on general methods for similar compounds and reported assays, representative protocols are provided below.

Synthesis of Haloacetamidine-Based PAD Inhibitors (General Protocol)

The synthesis of haloacetamidine-based inhibitors like YW3-56 typically involves a multi-step solution-phase synthesis. A common route starts with a protected amino acid or a similar scaffold, followed by coupling reactions to introduce the chloroacetamidine warhead and the conjugate ring system. Purification is generally achieved through chromatographic techniques.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would be acquired to confirm the chemical structure of the synthesized this compound. The solvent and instrument frequency (e.g., 400 MHz for 1H NMR) would be chosen based on the compound's solubility and the desired resolution.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecule, confirming its elemental composition.

In Vitro PAD4 Activity Assay (Colorimetric)

This assay measures the enzymatic activity of PAD4 by detecting the production of a byproduct of the citrullination reaction.

-

Reagents: Purified recombinant PAD4 enzyme, substrate (e.g., N-α-benzoyl-L-arginine ethyl ester - BAEE), colorimetric detection reagents.

-

Procedure:

-

Prepare a reaction mixture containing buffer, calcium chloride, and the PAD4 enzyme.

-

Add this compound at various concentrations to the reaction mixture and incubate.

-

Initiate the reaction by adding the substrate.

-

After a set incubation period, stop the reaction.

-

Add the colorimetric reagents and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.

-

Cell Culture: Plate cells (e.g., NB4) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[1]

Apoptosis (Annexin V-FITC/PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound as described for the MTT assay.

-

Cell Staining: Harvest the cells and wash them with a binding buffer. Resuspend the cells in the binding buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solutions.

-

Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[1]

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.

Caption: Experimental workflow for this compound.

Conclusion

This compound is a promising PAD4 inhibitor with potent in vitro and in cellulo activity against various cancer models. Its well-defined mechanism of action, involving irreversible inhibition of PAD4 and subsequent modulation of the PI3K/Akt/mTOR signaling pathway, makes it an attractive candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working to explore the full therapeutic potential of this compound. Further studies, including detailed pharmacokinetic and in vivo efficacy evaluations, are warranted to advance this compound towards clinical applications.

References

YW3-56 Hydrochloride: A Technical Overview of a Novel Pan-PAD Inhibitor for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of YW3-56 hydrochloride, a potent, irreversible pan-Peptidylarginine Deiminase (PAD) inhibitor with significant potential in cancer therapy. YW3-56 targets PAD2 and PAD4, enzymes overexpressed in various cancers, and modulates key cellular pathways, including p53 signaling, mTORC1 activity, and autophagy.

Core Compound Properties

| Property | Value | Source |

| IUPAC Name | N-[(2R)-5-[(1-Amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide Hydrochloride | [1] |

| Molecular Formula | C27H33Cl2N5O2 | [1] |

| Molecular Weight | 530.49 g/mol | [1] |

| CAS Number | 2309756-20-3 (HCl salt) | [1][2] |

| Mechanism of Action | Irreversible pan-PAD inhibitor, targeting PAD2 and PAD4.[1][3] |

Biological Activity and Therapeutic Potential

This compound has demonstrated significant anti-cancer activity, showing a greater than 60-fold increase in cancer growth inhibition compared to the prototype PAD inhibitor, Cl-amidine.[3] Its mechanism of action is multifaceted, involving the epigenetic activation of tumor suppressor genes and the modulation of critical cellular signaling pathways.

Key Biological Effects:

-

Inhibition of PAD Enzymes: YW3-56 is a potent inhibitor of both PAD2 and PAD4.[1][3]

-

Activation of p53 Target Genes: The compound activates a range of p53 target genes, including SESN2, which plays a crucial role in inhibiting the mTORC1 signaling pathway.[3]

-

Modulation of mTOR Signaling: By inducing SESN2, YW3-56 leads to a decrease in the phosphorylation of mTORC1 substrates such as p70S6 kinase (p70S6K) and 4E-BP1.[3]

-

Perturbation of Autophagy: Treatment with YW3-56 disrupts the process of macroautophagy in cancer cells.[3]

-

Induction of ER Stress: YW3-56 can induce endoplasmic reticulum (ER) stress through the PERK-eIF2α-ATF4 signaling cascade.[2]

-

Inhibition of Cancer Cell Growth: The compound has shown low micromolar IC50 values for growth inhibition in various cancer cell lines.[3] In a mouse xenograft model, YW3-56 demonstrated the ability to inhibit cancer growth with minimal adverse effects on vital organs.[3]

Signaling Pathway

The primary signaling pathway affected by YW3-56 involves the activation of p53 and the subsequent inhibition of the mTORC1 pathway via SESN2.

Caption: YW3-56 inhibits PAD4, leading to p53 activation, SESN2 induction, and mTORC1 inhibition.

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the activity of YW3-56.

PAD4 Enzymatic Activity Assay

A colorimetric assay is utilized to measure the enzymatic activity of PAD4. This method typically involves the incubation of the enzyme with a substrate that, upon deimination by PAD, leads to a product that can be detected spectrophotometrically. The IC50 value for PAD4 inhibition by YW3-56 was determined using this method.[3]

Cancer Cell Growth Inhibition Assay

The effect of YW3-56 on cancer cell viability is commonly assessed using a 3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Cancer cells are treated with varying concentrations of YW3-56, and the resulting IC50 values for cell growth inhibition are calculated.

Western Blot Analysis

Western blotting is employed to analyze the protein expression levels and phosphorylation status of key signaling molecules. Cells treated with YW3-56 are lysed, and the proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against proteins such as p53, PAD4, SESN2, phosphorylated p70S6K, and citrullinated histone H3.[3]

Flow Cytometry for Cell Viability and Apoptosis

Flow cytometry is used for a more quantitative analysis of cell viability and apoptosis. For viability, cells can be stained with dyes like Calcein-AM (for live cells) and Propidium Iodide (PI, for dead cells). For apoptosis, staining with Annexin V-FITC and PI allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.

In Vivo Xenograft Model

To evaluate the anti-tumor efficacy of YW3-56 in a living organism, a mouse xenograft model is utilized. Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with YW3-56, and tumor growth is monitored over time. This model provides crucial data on the compound's in vivo efficacy and potential toxicity.[3]

Experimental Workflow

The general workflow for evaluating a novel PAD inhibitor like YW3-56 is outlined below.

Caption: A typical experimental workflow for the preclinical evaluation of YW3-56.

References

Preclinical Profile of YW3-56 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YW3-56 hydrochloride is a potent, irreversible pan-peptidylarginine deiminase (PAD) inhibitor with significant preclinical anti-cancer activity. This technical guide provides a comprehensive overview of the preclinical studies on YW3-56, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanisms of action through signaling pathway diagrams. The data presented herein supports the potential of YW3-56 as a therapeutic agent, particularly in oncology, by demonstrating its ability to induce cancer cell death, inhibit tumor growth, and modulate key cellular signaling pathways.

Introduction

Peptidylarginine deiminases (PADs) are a family of enzymes that catalyze the conversion of arginine residues to citrulline. Dysregulation of PAD activity, particularly PAD4, has been implicated in the pathogenesis of various diseases, including cancer. PAD4 is overexpressed in numerous human cancers and plays a role in epigenetic regulation and tumorigenesis. This compound has emerged as a promising PAD inhibitor, exhibiting potent enzymatic and cellular activity. This document consolidates the preclinical findings on YW3-56, offering a detailed resource for researchers and drug developers.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of YW3-56.

Table 1: In Vitro Inhibitory Activity of YW3-56

| Target/Cell Line | Assay Type | Endpoint | Value | Reference |

| PAD4 | Enzymatic Assay | IC₅₀ | ~1-5 µM | [1][2][3] |

| U2OS (Osteosarcoma) | Cytotoxicity Assay | IC₅₀ | ~2.5 µM | [1] |

| S-180 (Sarcoma) | MTT Assay | IC₅₀ | ~10-15 µM | [4] |

| NB4 (Leukemia) | MTT Assay | Dose-dependent decrease in viability | - |

Table 2: In Vivo Efficacy of YW3-56 in Mouse Xenograft Model

| Tumor Model | Treatment | Dosage | Outcome | Reference |

| S-180 Sarcoma | YW3-56 | Not Specified | Significant tumor growth inhibition | [4] |

| S-180 Sarcoma | YW3-56 + SAHA (HDAC inhibitor) | Not Specified | Additive tumor growth inhibition | [4] |

Mechanism of Action

YW3-56 exerts its anti-cancer effects through multiple mechanisms, primarily centered around the inhibition of PAD4 and the subsequent modulation of downstream signaling pathways.

Inhibition of PAD4 and Histone Citrullination

YW3-56 is an irreversible inhibitor of PAD4. By binding to the enzyme, it prevents the citrullination of histones, a key epigenetic modification. This inhibition leads to the reactivation of tumor suppressor gene expression.[1]

Activation of the p53-SESN2-mTORC1 Signaling Pathway

A primary mechanism of YW3-56 is the activation of the p53 tumor suppressor pathway.[4] Inhibition of PAD4 by YW3-56 leads to increased expression of p53 and its target genes, including Sestrin2 (SESN2).[1][4][5] SESN2, in turn, inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[4] This inhibition of mTORC1, a central regulator of cell growth and proliferation, contributes to the anti-cancer effects of YW3-56.[4][5]

Modulation of the PI3K-AKT-mTOR Signaling Pathway

In acute promyelocytic leukemia (APL) cells, YW3-56 has been shown to modulate the PI3K-AKT-mTOR signaling pathway. It leads to reduced AKT expression and phosphorylation, which in turn impairs glucose uptake and metabolism, promoting leukemia cell differentiation.[5] This indicates a role for YW3-56 in reversing the Warburg effect, a hallmark of cancer metabolism.[5]

Induction of Autophagy and Apoptosis

By inhibiting the mTORC1 pathway, YW3-56 perturbs macroautophagy in cancer cells.[4] Furthermore, it induces caspase-3/PARP-mediated apoptosis, leading to programmed cell death.[5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of YW3-56.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of YW3-56 on cancer cell lines.

-

Procedure:

-

Cancer cells (e.g., NB4, U2OS, S-180) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

Western Blot Analysis

-

Objective: To detect and quantify the expression levels of specific proteins in cells treated with YW3-56.

-

Procedure:

-

Cells are treated with YW3-56 as described for the viability assay.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., PAD4, p53, AKT, mTOR, GAPDH as a loading control).

-

The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Band intensities are quantified using densitometry software.

-

In Vivo Tumor Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of YW3-56 in a living organism.

-

Procedure:

-

Immunocompromised mice (e.g., nude mice) are subcutaneously injected with cancer cells (e.g., S-180) to establish tumors.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The treatment group receives intraperitoneal or oral administration of YW3-56 at a specified dose and schedule. The control group receives a vehicle.

-

Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Body weight and general health of the mice are monitored throughout the study.

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blot).

-

Conclusion